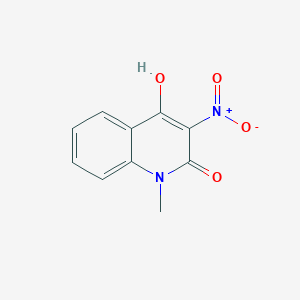

4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one

Description

Properties

IUPAC Name |

4-hydroxy-1-methyl-3-nitroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-11-7-5-3-2-4-6(7)9(13)8(10(11)14)12(15)16/h2-5,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHGVXVVXOXMCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1-methyl-3-nitro-1,2-dihydroquinolin-2-one can be achieved through various methods. One common approach involves the reaction of anthranilic acid derivatives with suitable reagents under controlled conditions. For instance, the Aly group synthesized derivatives by reacting aromatic amines with diethyl malonate in diphenyl ether, catalyzed by triethylamine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce nitro groups to amines.

Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted quinolones.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of 4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one derivatives as multi-target agents in cancer therapy. For instance, derivatives synthesized from this compound have shown significant cytotoxic effects against various cancer cell lines, including human colorectal adenocarcinoma (Caco-2) and breast cancer (MCF-7) cells. The structural modifications of these compounds enhance their activity and selectivity towards cancer cells, indicating their potential as lead compounds in drug development .

Antimicrobial Activity

The synthesis of 6-nitro derivatives of this compound has demonstrated promising antimicrobial properties. These compounds were evaluated against several bacterial strains and showed effective inhibition, suggesting their potential use as antimicrobial agents .

Biochemical Applications

Enzyme Inhibition Studies

this compound has been investigated for its ability to inhibit specific enzymes related to various diseases. For example, certain derivatives have been reported to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes, demonstrating their potential for treating inflammatory diseases .

Materials Science

Fluorescent Properties

Research has indicated that derivatives of this compound exhibit fluorescent properties, making them suitable for applications in sensors and imaging techniques. The fluorescence characteristics can be tailored through structural modifications, enhancing their utility in biochemical assays and diagnostics .

Data Tables

Case Study 1: Anticancer Activity

A study synthesized several derivatives of this compound and tested their cytotoxic effects on various cancer cell lines. The results indicated that specific modifications significantly enhanced the compounds' efficacy against breast and colon cancer cells, suggesting a promising avenue for future drug development.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of newly synthesized 6-nitro derivatives. These compounds were tested against a panel of bacterial strains, yielding positive results that support their potential use as novel antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-hydroxy-1-methyl-3-nitro-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Quinolinones

Spectral and Structural Analysis

- IR Spectroscopy: The target compound shows characteristic C=O (quinolone) and NO₂ stretches at ~1663 cm⁻¹ and ~1520 cm⁻¹, respectively . In contrast, the acetylated derivative (CAS 54289-77-9) exhibits additional C=O (acetyl) absorption at ~1700 cm⁻¹ .

- NMR Data: Target Compound: ¹H NMR signals include δ 3.59 ppm (CH₃), δ 7.95 ppm (H-5 quinoline), and δ 8.18 ppm (H-5/H-7 diazepine in derivatives) . Chloro-Fluoro Analog: Downfield shifts for H-5 and H-7 due to electron-withdrawing halogens .

Biological Activity

4-Hydroxy-1-methyl-3-nitroquinolin-2(1H)-one is a compound belonging to the quinolone family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline backbone with hydroxyl and nitro substituents, contributing to its unique biological profile. The compound's molecular formula is C_10H_8N_2O_3, and its molecular weight is 204.18 g/mol.

Antioxidant Activity

Research indicates that derivatives of quinolinones, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. A study highlighted that certain synthesized carboxamide derivatives of quinolinones demonstrated potent antioxidant activity, with some achieving over 90% inhibition of lipid peroxidation .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity by inhibiting lipoxygenase (LOX), an enzyme involved in the inflammatory response. In vitro assays revealed that specific derivatives exhibited IC50 values as low as 10 μM for LOX inhibition, indicating strong potential for anti-inflammatory therapies .

| Compound | IC50 (μM) | Description |

|---|---|---|

| This compound | 10 | LOX inhibitor |

| Carboxamide derivative 3g | 27.5 | LOX inhibitor with antioxidant properties |

| Hybrid compound 11e | 52 | LOX inhibitor |

Antimicrobial Activity

Quinolone derivatives have been evaluated for their antimicrobial properties against various pathogens. A series of ring-substituted derivatives were tested against several fungal strains, demonstrating varying degrees of antifungal activity . The results indicated that modifications to the quinoline structure could enhance efficacy against specific microbial targets.

The biological activities of this compound are attributed to its ability to interact with multiple biological targets:

- Enzyme Inhibition : The compound's structure allows it to bind to enzymes such as LOX, inhibiting their activity and subsequently reducing inflammation.

- Radical Scavenging : The hydroxyl group in the structure plays a crucial role in neutralizing free radicals, thus providing protective effects against oxidative damage.

- Cell Signaling Modulation : Some studies suggest that quinolone derivatives may influence cell signaling pathways related to apoptosis and cell survival.

Case Study 1: Antioxidant Efficacy

A recent study synthesized a series of quinoline derivatives and evaluated their antioxidant potential using various assays, including ABTS and DPPH radical scavenging tests. The results indicated that compounds with a hydroxyl group showed superior activity compared to those without, underscoring the importance of functional groups in enhancing biological activity .

Case Study 2: Anti-inflammatory Properties

In another investigation, researchers explored the anti-inflammatory effects of this compound through in vivo models. The compound was administered to mice subjected to induced inflammation, resulting in a significant reduction in inflammatory markers compared to control groups .

Q & A

Q. Q: What are the common synthetic routes for 4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one, and how are intermediates characterized?

A: The synthesis typically involves cyclization of β-ketoacid precursors under acidic conditions. For example, nitration of β-ketoacid intermediates using concentrated HNO₃/H₂SO₄ yields nitro-substituted derivatives, followed by hydrolysis to isolate the final compound . Intermediates are characterized via IR (e.g., C=O amide at ~1630 cm⁻¹) and ¹H NMR (e.g., hydroxyl proton signals at δ 14.71 ppm) . Yields can reach ~80% under optimized conditions .

Advanced Synthesis

Q. Q: How can reaction conditions be optimized to minimize side products during nitration of β-ketoacid precursors?

A: Side reactions like premature cyclization can occur under strongly acidic conditions. To mitigate this, controlled addition of nitrating agents (e.g., gradual HNO₃ introduction) and temperature regulation (0–5°C) are critical. Post-reaction purification via column chromatography or recrystallization improves purity . Monitoring via TLC ensures intermediate stability .

Basic Characterization

Q. Q: Which spectroscopic techniques are essential for confirming the structure of this compound derivatives?

A: Key methods include:

- IR Spectroscopy : Identifies functional groups (e.g., -OH at ~3440 cm⁻¹, C=O at ~1630 cm⁻¹) .

- ¹H NMR : Confirms substituent positions (e.g., methyl groups at δ 3.59 ppm, aromatic protons at δ 7–8 ppm) .

- Mass Spectrometry : Validates molecular weight (e.g., molecular ion peaks at m/z 297) .

Advanced Characterization

Q. Q: How can conflicting spectral data (e.g., unexpected downfield shifts in ¹H NMR) be resolved during structural elucidation?

A: Conflicting shifts may arise from hydrogen bonding or tautomerism. Advanced techniques like 2D NMR (COSY, HSQC) or X-ray crystallography (e.g., resolving quinolinone ring conformation ) clarify ambiguities. Computational methods (DFT) can model electronic environments to predict shifts .

Biological Activity (Basic)

Q. Q: What standard assays evaluate the antimicrobial activity of 4-hydroxyquinolin-2(1H)-one derivatives?

A: Common assays include:

- Broth Microdilution : Determines minimum inhibitory concentration (MIC) against pathogens like S. aureus .

- Agar Diffusion : Assesses zone-of-inhibition for broad-spectrum activity .

- MTT Assay : Tests cytotoxicity in cancer cell lines (e.g., IC₅₀ values) .

Biological Activity (Advanced)

Q. Q: How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

A: Modifying the nitro group (e.g., reduction to amine) or introducing substituents (e.g., diazepine rings ) alters bioactivity. SAR studies correlate substituent electronegativity/logP with membrane permeability. For example, methyl groups enhance lipophilicity, improving anticancer activity .

Chemical Reactivity (Basic)

Q. Q: What reactions are facilitated by the nitro group in this compound?

A: The nitro group participates in:

- Cyclization : Forms fused heterocycles (e.g., pyrazoloquinolines) under basic conditions .

- Nucleophilic Substitution : Reacts with amines to yield amino derivatives .

- Reduction : Converts to amino groups using Pd/C/H₂ for further functionalization .

Chemical Reactivity (Advanced)

Q. Q: What mechanistic insights explain the cyclization of 3-nitroacetyl intermediates to pyrano[3,2-c]quinolines?

A: Under acidic conditions, nitration at the active methylene carbon induces intramolecular cyclization via keto-enol tautomerism. The α-pyrone ring forms through decarboxylation, confirmed by IR loss of O-C=O bands at ~1765 cm⁻¹ .

Stability and Storage

Q. Q: What methodological approaches ensure the stability of 4-hydroxyquinolin-2(1H)-one derivatives during storage?

A: Store in amber vials at –20°C to prevent photodegradation. Lyophilization enhances shelf life. Monitor stability via HPLC to detect hydrolysis byproducts (e.g., nitro group reduction) .

Computational Modeling

Q. Q: How can DFT calculations predict the electronic properties of this compound?

A: DFT models (B3LYP/6-31G*) optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps), correlating with reactivity. Vibrational frequencies (IR/Raman) are simulated to validate experimental spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.